(S)-Benzyl piperidine-2-carboxylate
Description
Contextualization of Piperidine (B6355638) Derivatives in Organic Chemistry
The synthesis of piperidine derivatives can be achieved through various chemical routes, including the hydrogenation or reduction of pyridine (B92270) precursors, which is a common method. nih.gov Other significant strategies involve intramolecular cyclization, cycloaddition reactions, and multicomponent reactions, which allow for the creation of a diverse array of substituted, spiro, and condensed piperidine structures. nih.govresearchgate.net These synthetic methodologies provide chemists with the tools to access novel molecular architectures for drug discovery and development. researchgate.net
Significance of Chiral Piperidine Scaffolds in Chemical Research
Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different biological activities. thieme-connect.com Chiral piperidine scaffolds are particularly valuable as they are common core structures in a large number of active pharmaceutical ingredients. thieme-connect.comresearchgate.net The introduction of a specific stereocenter into the piperidine ring can profoundly influence a molecule's properties and its interactions with biological systems like enzymes and receptors. thieme-connect.comthieme-connect.com
The strategic use of chiral piperidine scaffolds in drug design can lead to several benefits:
Enhanced Biological Activity and Selectivity: The specific three-dimensional arrangement of atoms in a chiral piperidine can lead to a better fit in a protein's binding site, enhancing potency and selectivity for the intended target. thieme-connect.comthieme-connect.comresearchgate.net
Modulated Physicochemical Properties: The chirality and substitution pattern on the piperidine ring can alter properties such as solubility and lipophilicity, which are crucial for a molecule's drug-like characteristics. thieme-connect.comthieme-connect.comresearchgate.net
Improved Pharmacokinetic Profiles: The metabolic stability and absorption of a drug can be improved by incorporating a chiral piperidine moiety. thieme-connect.comresearchgate.net
(S)-Benzyl piperidine-2-carboxylate is an example of such a chiral building block. bldpharm.com It is a derivative of pipecolic acid (piperidine-2-carboxylic acid), a nonproteinogenic amino acid found in various natural products. acs.orgacs.org Enantiomerically pure pipecolic acid derivatives are key intermediates in the asymmetric synthesis of other complex natural products, such as indolizidine alkaloids. acs.org The ability to control the stereochemistry at the 2-position of the piperidine ring is a significant area of interest in organic synthesis, enabling the creation of novel and structurally diverse molecules. researchgate.net Methods to achieve this include asymmetric synthesis, kinetic resolution, and using starting materials from the "chiral pool." researchgate.net
The synthesis of this compound and related structures often involves enantioselective methods to ensure the desired (S)-configuration is obtained with high purity. This specific stereoisomer serves as a valuable precursor for creating advanced bioactive molecules. For instance, it is structurally related to intermediates used in the synthesis of avibactam (B1665839), a β-lactamase inhibitor. google.com The benzyl (B1604629) group serves as a protecting group for the carboxylic acid, which can be removed in later synthetic steps to reveal the acid functionality for further reactions.
Table 1: Physicochemical Properties of (S)-1-Benzyl-piperidine-2-carboxylic acid This table presents computed data for the corresponding carboxylic acid.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H17NO2 | nih.govlookchem.com |
| Molecular Weight | 219.28 g/mol | nih.govlookchem.com |
| Polar Surface Area | 40.54 Ų | nih.govlookchem.com |
| Predicted Boiling Point | 358.6 ± 35.0 °C | lookchem.com |
| Predicted pKa | 2.37 ± 0.20 | lookchem.com |
| Predicted Density | 1.165 g/cm³ | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPHCRIRACQML-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of S Benzyl Piperidine 2 Carboxylate and Its Derivatives
Functional Group Interconversions of the Carboxylate Moiety
The benzyl (B1604629) ester of (S)-piperidine-2-carboxylate can undergo several important transformations to modify the carboxylate functionality. These reactions are fundamental for creating derivatives with different chemical properties and for subsequent synthetic manipulations.
Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-piperidine-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using a solution of sodium hydroxide (B78521), followed by acidification. This conversion is a crucial step in syntheses where the free carboxylic acid is required for subsequent amide bond formation or other modifications.
Reduction to Alcohol: The ester group can be reduced to a primary alcohol, yielding (S)-piperidine-2-methanol. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. This reaction provides access to a different class of piperidine (B6355638) derivatives with a hydroxymethyl substituent.
Amide Formation: (S)-Benzyl piperidine-2-carboxylate can be converted into amides through various methods. Direct aminolysis is one route, though the direct conversion of carboxylic acids (obtained after hydrolysis) to amides can be challenging due to the basicity of amines, which tends to form unreactive carboxylate salts. google.com To overcome this, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to activate the carboxylic acid, facilitating the formation of an amide bond with a primary or secondary amine. google.com Alternatively, direct amide formation from unactivated carboxylic acids and amines can be achieved under specific conditions, for instance, by heating in a suitable solvent like p-xylene. rsc.org The synthesis of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid has been reported, highlighting the utility of this transformation in creating biologically relevant molecules. uj.edu.pluj.edu.pl
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 10% Sodium hydroxide solution, reflux, followed by acidification | (S)-Piperidine-2-carboxylic acid | |
| Reduction | Lithium aluminum hydride (LiAlH4) | (S)-Piperidine-2-methanol | |
| Amide Formation (from acid) | Dicyclohexylcarbodiimide (DCC), amine | (S)-Piperidine-2-carboxamide derivative | google.com |
| Amide Formation (direct from acid) | Amine, heat (e.g., in p-xylene) | (S)-Piperidine-2-carboxamide derivative | rsc.org |
Reactions Involving the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a key site for functionalization, allowing for the introduction of various substituents that can significantly influence the molecule's properties.
N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents. For instance, N-alkylation of piperidine with substituted benzyl chlorides can be achieved, although the reaction mechanism (SN1 or SN2) can depend on the substituents on the benzyl chloride. echemi.com N-alkylation can also be performed using diols in the presence of an iridium catalyst. orgsyn.org Reductive amination is another effective method for N-alkylation. researchgate.net
N-Acylation: The piperidine nitrogen can be acylated to form N-acylpiperidines. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. N-acyl-N-phenyl ureas of piperidine have been synthesized and evaluated for their biological activities. nih.gov
N-Arylation: While less common than N-alkylation and N-acylation, N-arylation of piperidines can be achieved through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
| Reaction | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., benzyl chloride), base (e.g., K2CO3) | N-Alkylpiperidine | echemi.com |
| N-Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | N-Acylpiperidine | nih.gov |
| N-Arylation | Aryl halides, Palladium catalyst, base (Buchwald-Hartwig amination) | N-Arylpiperidine | - |
Stereochemical Inversion and Epimerization Reactions
The stereochemistry at the C2 position of the piperidine ring is crucial for the biological activity of many of its derivatives. Therefore, methods to control or invert this stereocenter are of significant interest.
A light-mediated approach combining photocatalysis and hydrogen atom transfer (HAT) has been developed for the epimerization of substituted piperidines. acs.org This method allows for the conversion of a less stable diastereomer into the more stable one with high selectivity. acs.org The reaction is general for a variety of di- to tetrasubstituted piperidines, including those with carboxylic acid derivatives. acs.org Mechanistic studies, including reaction reversibility and deuterium (B1214612) labeling, have provided insight into the epimerization process. acs.org
Chemo-enzymatic methods have also been employed for the stereoselective synthesis of piperidines. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov In some cases, in situ epimerization of an intermediate enables a dynamic kinetic resolution, leading to a single enantioenriched piperidine product. nih.govacs.org
High levels of diastereoselectivity have also been observed in the synthesis of 2,5-disubstituted pyrrolidines and piperidines through copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins. nih.govacs.org
Advanced Synthetic Transformations
Beyond the fundamental reactions at the carboxylate and nitrogen centers, this compound and its derivatives can participate in more advanced synthetic transformations to construct complex molecular architectures.
Acyl Group Substitution: Nucleophilic acyl substitution is a key reaction for interconverting carboxylic acid derivatives. masterorganicchemistry.com For example, the synthesis of piperazine (B1678402)/piperidine amides of chromone-2-carboxylic acid has been achieved through amide coupling reactions. acgpubs.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used to create biaryl compounds and other conjugated systems. mt.comwikipedia.orglibretexts.org The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. nih.govrsc.orgrsc.orgwikipedia.orgnih.gov These reactions have been applied to the synthesis of various piperidine derivatives, including the construction of 4-arylmethyl piperidines via Suzuki coupling. researchgate.netnih.gov
Oxidation-Reduction Reactions: The piperidine ring and its substituents can undergo various oxidation and reduction reactions. The N-benzyl group can be a factor in the electrochemical oxidation of piperidone curcumin (B1669340) analogs. nih.gov The piperidine ring itself can be formed through the reduction of pyridine (B92270) precursors using various methods, including catalytic hydrogenation. nih.govdtic.milgoogle.com Conversely, the piperidine ring can be oxidized. For example, the oxidation of N-benzyl-4-piperidones has been studied, with the process proposed to proceed via a Shono-type oxidation. nih.gov
| Transformation Type | Specific Reaction | Key Features | Reference |
|---|---|---|---|
| Acyl Group Substitution | Amide formation | Coupling of carboxylic acids with amines. | acgpubs.org |
| Cross-Coupling Reactions | Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation using organoboranes. | mt.comresearchgate.net |
| Heck Reaction | Pd-catalyzed reaction of an unsaturated halide with an alkene. | nih.govrsc.org | |
| Oxidation-Reduction | Oxidation | Electrochemical oxidation of N-benzyl-4-piperidones. | nih.gov |
| Reduction | Reduction of pyridines to piperidines. | nih.govdtic.mil |
Application of S Benzyl Piperidine 2 Carboxylate As a Key Synthetic Intermediate
Precursor in Alkaloid Synthesis and Analogues
The piperidine (B6355638) ring is a fundamental structural motif present in a vast number of naturally occurring alkaloids and their synthetic analogues, many of which exhibit potent physiological effects. (S)-Benzyl piperidine-2-carboxylate provides a readily available chiral starting material for the enantioselective synthesis of such compounds. The defined (S)-configuration at the 2-position is crucial, as the biological activity of many alkaloids is highly dependent on their stereochemistry.
The utility of this compound extends to being a scaffold in drug design for creating alkaloid-related structures. For instance, the benzyltetrahydroisoquinoline skeleton, a precursor to morphine-type alkaloids, can be conceptually related to the modification and elaboration of piperidine structures. biocyclopedia.com The synthesis of N-substituted piperidines, which are analogues of various bioactive compounds, often utilizes such versatile intermediates. nih.gov Research into benzylpiperidine derivatives has shown their potential in modulating neurotransmitter systems, a common feature of many alkaloids. unisi.itwikipedia.org The ability to modify both the piperidine nitrogen and the carboxylate group allows for the systematic development of alkaloid analogues to explore structure-activity relationships (SAR).
Intermediate for Beta-Lactamase Inhibitors (e.g., Avibactam (B1665839) Precursors)
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of beta-lactamase inhibitors, most notably avibactam. acs.orggoogle.com Avibactam is a non-β-lactam, diazabicyclooctane (DBO) inhibitor that restores the efficacy of β-lactam antibiotics against many resistant Gram-negative bacteria. newdrugapprovals.orgmdpi.com
The synthesis of avibactam relies on the construction of a complex chiral piperidine derivative, for which this compound and its close derivatives are critical precursors. google.comjustia.com For example, a common intermediate in avibactam synthesis is (2S,5R)-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate, which is derived from precursors related to this compound. acs.orggoogle.comacs.org This intermediate contains the necessary stereochemistry and functional groups to form the bicyclic core of avibactam. justia.com
Several patented and published synthetic routes for avibactam highlight the importance of this piperidine scaffold. acs.orggoogle.comjustia.com The process often involves multiple steps starting from more basic materials to generate the required chiral piperidine intermediate. google.comacs.org The benzyl (B1604629) ester group in these precursors is strategic, serving as a protecting group for the carboxylic acid during various synthetic transformations before its eventual removal or conversion in the final stages of the synthesis. justia.com
| Intermediate/Precursor | Role in Avibactam Synthesis | References |
| (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | Key intermediate containing the required stereochemistry for the diazabicyclooctane (DBO) core. | acs.orgacs.org |
| Piperidine-5-one-2S-carboxylate | Starting material for condensation and reduction to form the chiral amino-piperidine scaffold. | justia.com |
| (2S,5S)-5-hydroxypiperidine-2-carboxylate acid | A precursor to ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. | acs.orgacs.org |
Building Block for Diverse Heterocyclic Scaffolds in Medicinal Chemistry
The structural features of this compound make it an exceptionally useful building block for creating a wide range of heterocyclic scaffolds in medicinal chemistry. rsc.org The piperidine ring is considered a "privileged structure" as it is a common motif in many therapeutic agents. mdpi.com This compound provides access to this important scaffold in a chirally pure form.
The reactivity of the secondary amine in the piperidine ring and the benzyl ester at the 2-position allows for extensive chemical modifications. The nitrogen atom can be functionalized through alkylation, acylation, or arylation to introduce various substituents, leading to diverse libraries of compounds for drug discovery programs. nih.govtandfonline.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, or it can be reduced to an alcohol.
This versatility has been exploited to synthesize various heterocyclic systems beyond simple piperidines, including fused bicyclic structures. For example, derivatives have been used to create scaffolds for treating neurological disorders and as ligands for serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com The ability to generate 3D-shaped fragments from piperidine scaffolds is also of significant interest in modern drug discovery for improved target binding. rsc.org
Utility in the Development of Enzyme Inhibitors and Pharmaceutical Agents
This compound and its derivatives are instrumental in the development of various enzyme inhibitors and other pharmaceutical agents. cphi-online.com The stereospecific nature of the compound is often critical for effective binding to the active site of target enzymes.
Beyond the previously mentioned beta-lactamase inhibitors, derivatives of this scaffold have been investigated for a range of other therapeutic targets:
5-alpha-Reductase Inhibitors: N-substituted piperidine derivatives have been synthesized and tested for their ability to inhibit 5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: Benzylpiperidine-based compounds have been developed as reversible inhibitors of MAGL, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it These inhibitors have potential applications as anti-inflammatory and anti-nociceptive agents. unisi.it
Cholinesterase Inhibitors: Benzylpiperidine-linked benzimidazolinones have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. tandfonline.com
Agents for Neurological Disorders: The piperidine motif is prevalent in drugs targeting the central nervous system. Derivatives of this compound have been explored for their potential as antipsychotics, antidepressants, and analgesics.
| Enzyme Target | Therapeutic Area | Example Compound Class | References |
| Beta-Lactamases | Infectious Diseases | Avibactam and related DBOs | mdpi.comnih.gov |
| 5-alpha-Reductase | Urology (e.g., BPH) | N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | nih.gov |
| Monoacylglycerol Lipase (MAGL) | Neurology, Inflammation | Benzylpiperidine and benzylpiperazine derivatives | unisi.it |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | tandfonline.com |
Chemical Probes and Reagents for Biological Studies
As a versatile chiral building block, this compound is valuable for creating chemical probes and reagents used in biological studies. These probes are essential tools for investigating the function of enzymes and receptors and for validating new drug targets. The synthesis of a series of related compounds with systematic structural modifications allows researchers to conduct detailed structure-activity relationship (SAR) studies.
By incorporating this scaffold into molecules, scientists can probe the specific interactions between a ligand and its biological target, such as an enzyme's active site. nih.gov For example, derivatives of this compound can be used to explore the binding pockets of enzymes like cholinesterases or MAGL, helping to elucidate the molecular basis of their inhibition. unisi.ittandfonline.com The defined stereochemistry of this compound is particularly important in this context, as it allows for the investigation of stereospecific binding requirements of biological targets.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of "(S)-Benzyl piperidine-2-carboxylate". Both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and the stereochemistry of the chiral center.
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the ester group, for example, is typically observed in the highly deshielded region of the spectrum.
Table 1: Representative ¹H NMR Spectral Data for a Related Piperidine (B6355638) Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (in a related piperidine derivative) |
| 7.20-7.40 | multiplet | Aromatic protons (5H) |
| 4.30-4.40 | singlet | Benzyl (B1604629) CH₂ (2H) |
| 3.80-4.00 | multiplet | Piperazine (B1678402) H-2 (1H) |
| 3.30-3.50 | multiplet | Piperazine ring protons (4H) |
| 2.80-3.20 | multiplet | Piperazine ring protons (3H) |
| 12.00-13.00 | broad singlet | Carboxylic acid OH (1H) |
Data for 4-Benzylpiperazine-2-carboxylic acid hydrochloride, a related compound, is provided for illustrative purposes. bldpharm.com
Table 2: Representative ¹³C NMR Spectral Data for a Related Piperidine Derivative
| Chemical Shift (δ, ppm) | Assignment (in a related piperidine derivative) |
| 170-175 | Carboxylic acid carbonyl carbon |
| 135-140 | Quaternary aromatic carbon |
| 128-132 | Aromatic carbons (2C) |
| 128-129 | Aromatic carbons (2C) |
| 127-128 | Aromatic carbon (1C) |
| 58-62 | Piperazine C-2 (carboxylic acid-bearing carbon) |
| 50-52 | Benzyl CH₂ carbon |
| 47-50 | Piperazine ring carbons (2C) |
| 43-46 | Piperazine ring carbons (2C) |
Data for 4-Benzylpiperazine-2-carboxylic acid hydrochloride, a related compound, is provided for illustrative purposes. bldpharm.com
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides additional structural information, helping to piece together the different components of the molecule. While specific fragmentation data for the title compound is not detailed in the available literature, general fragmentation patterns for esters and amines can be anticipated. For instance, cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for aliphatic amines.
Chromatographic Methods for Purity and Isomeric Separation (e.g., Chiral High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for assessing the purity and, crucially, the enantiomeric excess of "this compound". High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for these purposes.
Chiral HPLC is the gold standard for separating and quantifying the enantiomers of chiral compounds. nih.gov The use of a chiral stationary phase (CSP) allows for the differential interaction with the (S) and (R) enantiomers, leading to their separation. This is critical in pharmaceutical applications where the biological activity often resides in only one enantiomer. For piperidine derivatives, chiral columns such as Chiralpak AD-H are often utilized to resolve enantiomers. nih.gov The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram. Purity checks using HPLC with standard reverse-phase columns (e.g., C18) are also a standard part of the characterization process, often aiming for a purity of greater than 98%.
Table 3: General Parameters for Chiral HPLC Separation of Piperidine Derivatives
| Parameter | Description |
| Column | Chiral stationary phase (e.g., Chiralcel OZ-H, Chiralpak AD-H) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexanes) and a polar modifier (e.g., 2-propanol) |
| Detection | UV-Vis/Diode Array Detector (DAD) |
| Flow Rate | Optimized for the specific column and separation |
General conditions based on the separation of related chiral compounds. nih.gov
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique can unambiguously determine the absolute configuration of the chiral center in "this compound", as well as provide precise bond lengths, bond angles, and torsional angles. This detailed structural information is invaluable for understanding the conformation of the piperidine ring, which can exist in chair or boat conformations. While a specific crystal structure for "this compound" is not available in the public domain, studies on related N-benzyl-piperidine derivatives have utilized X-ray diffraction to confirm their structures and conformational preferences.
Chiroptical Methods (e.g., Polarimetry)
Chiroptical methods are employed to investigate the stereochemical properties of chiral molecules like "this compound". Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions of temperature, solvent, and concentration. This measurement is a key parameter for confirming the enantiomeric purity of a sample. While the specific rotation value for "this compound" is not widely reported, it is a critical quality control parameter in its synthesis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) stretch, C-O stretching of the ester, C-H stretching of the aromatic and aliphatic portions, and N-H stretching of the piperidine amine (if not N-substituted). For the related compound (S)-1-Benzyl-piperidine-2-carboxylic acid, the carbonyl (C=O) stretch is observed around 1700 cm⁻¹. nih.gov
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-3500 | N-H (secondary amine) | Stretch |
| ~3000-3100 | C-H (aromatic) | Stretch |
| ~2850-2960 | C-H (aliphatic) | Stretch |
| ~1730-1750 | C=O (ester) | Stretch |
| ~1000-1300 | C-O (ester) | Stretch |
Expected ranges based on typical functional group absorptions.
Computational and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of (S)-Benzyl piperidine-2-carboxylate focuses on understanding its three-dimensional structure and conformational preferences, which are critical for its biological function. The piperidine (B6355638) ring typically adopts a chair conformation. nih.gov However, the orientation of the benzyl (B1604629) carboxylate substituent at the C2 position can be either axial or equatorial, and this preference is influenced by several factors.
When the piperidine nitrogen is bonded to an aromatic ring or is acylated, conjugation of its lone pair with the neighboring π-orbital increases its sp2 hybridization and planarity. nih.gov This can lead to a pseudoallylic strain that favors an axial orientation for the C2-substituent. nih.gov For instance, in N-acylpiperidines, this effect is frequently observed. nih.gov
Quantum mechanics calculations have shown that for some piperidine derivatives, the axial conformer is energetically favored over the equatorial one. nih.gov For example, in N,2-dimethylpiperidine-1-carboxamide, the axial conformer is favored by 2.1 kcal/mol. nih.gov This preference can be rationalized by the sp2 character of the piperidine nitrogen in the axial conformer, where the nitrogen lone pair is largely parallel with the π-orbital of the adjacent group. nih.gov
The Cambridge Structural Database (CSD) provides experimental evidence for these conformational preferences. An analysis of crystal structures containing the phenyl-1-piperidine motif, excluding those with protonated piperidine nitrogen, revealed that all nine structures exhibit a chair conformation of the piperidine ring. nih.gov Three of these structures have the 2-substituents in the equatorial orientation. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. These calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. nih.gov
Methods like B3LYP with a 6-311++G(2d,p) basis set are commonly employed to perform these calculations. nih.gov Such studies can also compute frontier molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity and electronic transitions. nih.gov Natural Population Analysis (NPA) can be used to determine the charge distribution within the molecule. nih.gov
For example, in a study of a related furopyrimidine derivative, DFT calculations were used to determine the three-dimensional geometry, HOMO-LUMO energies, and charge distribution. nih.gov These theoretical calculations were also used to predict NMR and FTIR spectra, which were then compared with experimental data to confirm the synthesized structure. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of this compound derivatives to their biological targets.
Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor. This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on piperazine (B1678402) and piperidine amides as tyrosinase inhibitors have shown that the benzyl substituent can engage in important interactions within a hydrophobic pocket of the enzyme, explaining the higher potency of these compounds. nih.gov These studies can also help to understand why certain structural features, like a basic amino group, might lead to unfavorable interactions and reduced potency. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding modes, conformational changes in both the ligand and the protein, and the role of solvent molecules. mdpi.com MD simulations can be particularly useful for studying the interaction of drug molecules with lipid membranes, which can act as a barrier or play a role in mediating drug-protein interactions. mdpi.com For example, simulations have shown that amphiphilic drug molecules often locate at the interface between the polar head groups of lipids and the aqueous environment. mdpi.com
Binding Free Energy Computations
Accurately predicting the binding affinity between a ligand and its target is a major goal in drug design. Binding free energy calculations offer a quantitative measure of this affinity.
Alchemical free energy methods , such as Free Energy Perturbation (FEP), are rigorous techniques for calculating the absolute or relative binding free energies of ligands to a protein. goettingen-research-online.denih.gov These methods have become increasingly accurate and are used in industrial drug discovery pipelines. goettingen-research-online.de While computationally demanding, they can provide detailed insights into the structural determinants of binding. goettingen-research-online.de For flexible systems, integrating methods like the free energy landscape with FEP calculations can improve the accuracy of the predictions. nih.gov
Simpler methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) are also used to estimate binding free energies. mdpi.com These methods are computationally less expensive than alchemical methods and can be used to rank compounds, although they are generally less accurate. mdpi.com A newer method, FMOScore, which is based on the fragment molecular orbital (FMO) method, has shown promising results in predicting binding affinities with good accuracy by incorporating terms for gas-phase potential energy, deformation energy, and solvation free energy. mdpi.com
The following table summarizes the performance of different binding free energy calculation methods on a benchmark dataset:
| Method | Average Pearson R | Average RMSE (kcal/mol) |
| FMOScore | 0.87 | 0.71 |
| MM/GBSA | 0.27 | 1.39 |
| MM/PBSA | 0.13 | 1.44 |
| Autodock Vina | 0.09 | 1.44 |
| Data from a study on SHP-2 inhibitors. mdpi.com |
These computational approaches are integral to modern drug discovery, enabling a deeper understanding of the molecular interactions that govern the activity of compounds like this compound and facilitating the design of more effective therapeutic agents.
Q & A
Q. What are the standard synthetic routes for (S)-Benzyl piperidine-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves esterification or substitution reactions. For example, benzyl-protected intermediates are prepared via coupling reactions using reagents like TFA (trifluoroacetic acid) in dry DCM (dichloromethane) under inert conditions. Reaction yields and purity are optimized by controlling temperature, stoichiometry, and catalyst selection. For instance, oxidation with KMnO₄ or CrO₃ in acidic media is used to introduce ketone groups, while LiAlH₄ reduces esters to alcohols . Safety protocols, such as avoiding air exposure (P222) and using flame-resistant equipment (P210), are critical during synthesis .
Q. How is the stereochemical integrity of this compound confirmed during synthesis?
Chiral HPLC or polarimetry is used to verify enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemistry by analyzing coupling constants and diastereotopic protons. For example, the S-configuration of substituents on the piperidine ring can be confirmed via NOE (nuclear Overhauser effect) experiments .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
Store in sealed containers under inert gas (e.g., argon) in a cool, dry environment. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Contaminated surfaces should be cleaned with ethanol or isopropanol, and waste must comply with hazardous material regulations .
Advanced Research Questions
Q. How do structural modifications at the piperidine ring influence biological activity, such as enzyme inhibition?
Replacing the ester group (X=O) with an amide (X=NH) improves metabolic stability without significant loss of affinity for targets like macrophage infectivity potentiator (Mip) enzymes. For example, S,S-10e (a methyl-substituted derivative) showed enhanced anti-PPIase activity due to optimized steric interactions in the enzyme's hydrophobic pocket . Computational docking studies guide modifications by predicting binding modes and energetics .
Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound derivatives?
Discrepancies often arise from impurity profiles or assay conditions. High-resolution mass spectrometry (HRMS) and HPLC purity checks (>98%) ensure compound integrity. In vitro cytotoxicity assays (e.g., MTT tests on mammalian cell lines) under standardized protocols (e.g., ISO 10993-5) clarify toxicity. For instance, conflicting data on skin irritation ( vs. ) may reflect differences in solvent carriers or exposure duration .
Q. How can researchers design robust structure-activity relationship (SAR) studies for piperidine-based antimicrobial agents?
- Step 1: Synthesize analogs with systematic substitutions (e.g., alkyl chains, aryl groups) at the piperidine C2 and C4 positions.
- Step 2: Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Step 3: Corrogate data with molecular descriptors (e.g., logP, polar surface area) using QSAR (quantitative SAR) models.
- Example: The trimethoxybenzene group in derivative S,S-10a occupied a distinct binding pocket in Mip, enhancing inhibitory potency compared to pyridine-based analogs .
Q. What methodologies validate the stability of this compound under physiological conditions?
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24 hours.
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
- Case Study: Methyl groups adjacent to the ester moiety (e.g., S-configuration in S,S-15c) reduced hydrolysis rates, as confirmed by -NMR tracking of ester bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
